
Picolinate
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Overview
Description
Picolinate is a pyridinemonocarboxylate resulting from the removal of a proton from the carboxy group of picolinic acid. It is a conjugate base of a picolinic acid.
Scientific Research Applications
Nutritional Supplementation
Chromium picolinate is primarily recognized for its role as a dietary supplement aimed at improving insulin function and glucose metabolism. It is often recommended for individuals with type 2 diabetes or those at risk of developing insulin resistance.
Clinical Efficacy in Diabetes Management
Numerous clinical studies have investigated the effects of chromium this compound on glycemic control and lipid profiles in diabetic patients:
These studies suggest that chromium this compound may enhance insulin sensitivity and lower blood sugar levels, although results can vary based on dosage and individual patient characteristics.
Weight Management
Chromium this compound has been explored for its potential to support weight loss efforts by modulating carbohydrate metabolism and reducing cravings.
Case Studies on Weight Loss
- Weight Loss in Overweight Adults : A study involving overweight adults indicated that supplementation with chromium this compound resulted in a modest reduction in body fat percentage compared to placebo groups.
- Effects on Appetite : Some participants reported decreased appetite and cravings for carbohydrates during supplementation periods, suggesting a potential mechanism for weight management.
Lipid Profile Improvement
Research indicates that chromium this compound may positively influence lipid profiles, which is crucial for cardiovascular health.
Lipid Profile Studies
These findings highlight the complexity of chromium this compound's effects on lipid metabolism, with some studies showing beneficial outcomes while others report negligible changes.
Safety Assessment Summary
- NOAEL (No Observed Adverse Effect Level) : Established at 2400 mg/kg body weight per day based on long-term studies.
- Potential Risks : High concentrations may lead to DNA damage; thus, careful monitoring of dosages is recommended.
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing picolinate's chelation properties in experimental designs?
- Methodology : Use spectrophotometric titration or atomic absorption spectroscopy to quantify metal-picolinate binding constants. Include controls (e.g., free metal ions) and replicate trials to minimize variability. Experimental protocols should align with reproducibility standards outlined in chemistry journals .
- Key Considerations : Validate purity of this compound derivatives via NMR or HPLC, as impurities may skew chelation results .
Q. How can researchers structure a PICOT question for studying this compound's role in metabolic pathways?
- Framework :
- P (Population): Specific cell lines (e.g., HepG2 for liver metabolism).
- I (Intervention): this compound supplementation at physiologically relevant doses.
- C (Comparison): Cells without this compound or with alternative chelators (e.g., citrate).
- O (Outcome): ATP production rates, mitochondrial activity (measured via Seahorse assays).
- T (Time): 24–72-hour exposure periods.
Advanced Research Questions
Q. How should contradictory data on this compound’s bioavailability in human trials be resolved?
- Analysis Framework :
- Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed RCTs, standardized dosing).
- Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) and subgroup differences (e.g., age, baseline nutrient status).
- Address confounding variables (e.g., dietary zinc intake) via regression modeling .
- Example Conflict : Discrepancies in urinary zinc excretion post-picolinate supplementation may stem from assay sensitivity variations (ICP-MS vs. colorimetric methods) .
Q. What ethical considerations arise when designing this compound interventions in vulnerable populations (e.g., diabetics)?
- Guidelines :
- Feasibility : Ensure dosing does not exceed safe upper limits (e.g., <50 mg/day zinc-picolinate).
- Informed Consent : Disclose potential risks (e.g., metal overload) and benefits (improved glycemic control).
- Equity : Include diverse cohorts to avoid sampling bias .
Q. Methodological Challenges and Solutions
Q. How can researchers optimize in vitro-to-in vivo extrapolation for this compound studies?
- Strategies :
- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
- Validate findings with dual-approach studies (e.g., cell culture + rodent models).
- Account for species-specific differences in absorption kinetics .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound research?
- Recommendations :
- Apply polynomial regression or segmented linear models.
- Use Akaike’s Information Criterion (AIC) to compare model fits.
- Report confidence intervals for EC₅₀/IC₅₀ values .
Q. Data Synthesis and Literature Review
Q. How to conduct a comprehensive literature review on this compound’s antioxidant mechanisms?
- Steps :
Search Strategy : Combine terms (e.g., “this compound AND oxidative stress NOT industrial”) across PubMed, Scopus, and Web of Science.
Screening : Use PRISMA flow diagrams to document study selection.
Quality Assessment : Apply GRADE criteria to evaluate evidence strength .
- Common Gaps : Limited long-term studies on pro-oxidant effects at high doses.
Q. Tables: Key Methodological Considerations
Aspect | In Vitro Design | In Vivo Design | References |
---|---|---|---|
Dosing | μM–mM ranges | mg/kg BW/day | |
Endpoint Measurement | Cellular ROS assays | Plasma TBARS, SOD activity | |
Confounders | Cell passage number | Diet composition |
Properties
Molecular Formula |
C6H4NO2- |
---|---|
Molecular Weight |
122.1 g/mol |
IUPAC Name |
pyridine-2-carboxylate |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/p-1 |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C(=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-] |
Synonyms |
2-pyridine carboxylic acid 2-pyridinecarboxylic acid calcium dipicolinate trihydrate chromium picolinate iron(III) picolinate picolinate picolinic acid picolinic acid, hydrochloride picolinic acid, sodium salt pyridine-2-carboxylic acid zinc picolinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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